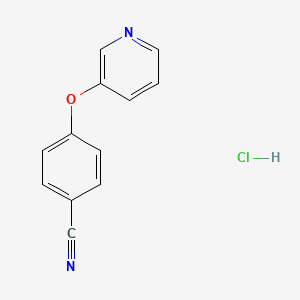

4-(Pyridin-3-yloxy)benzonitrile hydrochloride

Description

Properties

IUPAC Name |

4-pyridin-3-yloxybenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O.ClH/c13-8-10-3-5-11(6-4-10)15-12-2-1-7-14-9-12;/h1-7,9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMPIKVRSVMYFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=CC=C(C=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(Pyridin-3-yloxy)benzonitrile hydrochloride typically involves the reaction of 4-hydroxybenzonitrile with 3-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

4-(Pyridin-3-yloxy)benzonitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the pyridin-3-yloxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide

Scientific Research Applications

Synthesis of Tyrosine Kinase Inhibitors

One of the primary applications of 4-(Pyridin-3-yloxy)benzonitrile hydrochloride is as an intermediate in the synthesis of tyrosine kinase inhibitors, specifically imatinib and nilotinib. These compounds are crucial in treating chronic myelogenous leukemia (CML) and other cancers associated with the Bcr-Abl fusion protein. The synthesis processes involve coupling reactions where 4-(Pyridin-3-yloxy)benzonitrile hydrochloride serves as a pivotal building block .

Case Study: Synthesis Process

A notable patent describes a method for synthesizing imatinib using derivatives of 4-(Pyridin-3-yloxy)benzonitrile hydrochloride. The process involves several steps, including protection and deprotection reactions, which enhance the yield and purity of the final product. For instance, the use of specific protecting groups during synthesis has shown to improve reaction efficiency, achieving yields above 90% under optimized conditions .

Buffering Agent in Cell Cultures

4-(Pyridin-3-yloxy)benzonitrile hydrochloride is utilized as a non-ionic organic buffering agent in cell cultures. It maintains pH stability within a range of 6 to 8.5, which is essential for various biological assays and experiments . This application is particularly relevant in studies involving enzyme activity and cellular metabolism.

Analytical Chemistry

In analytical chemistry, this compound is employed in various assays to determine the concentration of different analytes due to its stable chemical properties. It can be used in High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for the analysis of pharmaceuticals and biological samples .

Mechanism of Action

The mechanism of action of 4-(Pyridin-3-yloxy)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Rilpivirine Hydrochloride

- Structure: 4-[[4-[[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile monohydrochloride .

- Molecular Formula : C₂₂H₁₈N₆·HCl (MW: 402.88 g/mol).

- Pharmacological Role: Second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV-1 treatment .

- Key Features: High selectivity for HIV-1 reverse transcriptase inhibition (IC₅₀ in nanomolar range). Approved by the FDA in 2011 (Complera®) for treatment-naïve patients . Synthesis involves multi-step reactions with intermediates like 4-aminobenzonitrile and pyrimidine derivatives .

- Differentiator: The pyrimidinylamino and cyanoethenyl groups confer specificity for viral enzyme inhibition, unlike simpler benzonitrile derivatives .

3-(4-Piperidinyloxy)benzonitrile Hydrochloride

Fadrozole Hydrochloride

- Structure: 4-(5,6,7,8-tetrahydroimidazo[1,5-α]pyridin-5-yl)benzonitrile monohydrochloride .

- Pharmacological Role : Potent aromatase inhibitor for estrogen-dependent breast cancer (IC₅₀ = 4.5 nM) .

- Key Features :

- Differentiator : The imidazopyridine ring system is critical for aromatase binding, unlike pyridinyloxy or piperidinyloxy substituents .

4-((3-Aminopyrrolidin-1-yl)methyl)benzonitrile Hydrochloride

- Structure : Pyrrolidinylmethylamine substituent at the para position .

- Molecular Formula : C₁₂H₁₆ClN₃ (MW: 237.73 g/mol).

- Differentiator: The aminopyrrolidine moiety may enhance interactions with charged residues in enzyme active sites .

Comparative Analysis Table

Biological Activity

4-(Pyridin-3-yloxy)benzonitrile hydrochloride is a synthetic compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

- Molecular Formula : CHClNO

- Classification : It is classified as an organic compound, specifically a nitrile and ether derivative, which enhances its solubility and reactivity in biological systems.

The synthesis typically involves the reaction of 4-hydroxybenzonitrile with 3-chloropyridine, facilitated by a base such as potassium carbonate in solvents like dimethylformamide at elevated temperatures.

4-(Pyridin-3-yloxy)benzonitrile hydrochloride interacts with specific molecular targets, including enzymes and receptors. Its mechanism of action may involve:

- Inhibition or Activation : The compound can act as an inhibitor or activator depending on the biological context. This interaction can lead to various biological effects, including modulation of metabolic pathways.

- Target Engagement : It has been shown to affect pathways related to insulin sensitivity and glucose metabolism, which are crucial for conditions like type 2 diabetes .

Antimicrobial Properties

Research indicates that 4-(Pyridin-3-yloxy)benzonitrile hydrochloride exhibits antimicrobial activity. It has been studied for its potential to inhibit the growth of various pathogens, suggesting its utility in developing new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models. This activity is likely mediated through its effects on specific signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Effects

Preliminary findings suggest that 4-(Pyridin-3-yloxy)benzonitrile hydrochloride may possess anti-inflammatory properties. By modulating inflammatory pathways, it could serve as a potential therapeutic agent for inflammatory diseases .

Study on Insulin Sensitivity

In a study examining insulin resistance, derivatives similar to 4-(Pyridin-3-yloxy)benzonitrile hydrochloride showed significant activation in PPAR transactivation assays. These compounds displayed moderate-to-high adipogenic activity and reduced plasma glucose levels in diabetic mouse models, indicating potential applications in treating metabolic disorders .

Anticancer Research

A case study involving the use of this compound in cancer therapy demonstrated its ability to inhibit specific cancer cell lines effectively. The study revealed that treatment with the compound led to a dose-dependent decrease in cell viability, showcasing its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended methodologies for synthesizing 4-(Pyridin-3-yloxy)benzonitrile hydrochloride, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves coupling pyridin-3-ol with a halogenated benzonitrile derivative (e.g., 4-fluorobenzonitrile) under nucleophilic aromatic substitution conditions. Key steps include:

- Reagent selection : Use a base like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO) to deprotonate the hydroxyl group and facilitate substitution .

- Temperature control : Reactions often proceed at 80–120°C for 12–24 hours, monitored by TLC or HPLC.

- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity.

Optimization : Adjust molar ratios (1:1.2 for pyridin-3-ol:benzonitrile derivative) and use microwave-assisted synthesis to reduce reaction time .

Advanced: How can spectroscopic techniques resolve structural ambiguities in 4-(Pyridin-3-yloxy)benzonitrile hydrochloride?

Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm the pyridine-benzonitrile linkage. The pyridin-3-yloxy group shows characteristic downfield shifts for protons adjacent to the ether oxygen (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Validate the nitrile group (C≡N stretch ~2220 cm⁻¹) and hydrochloride salt formation (broad O–H/N–H stretches ~2500–3000 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular weight ([M+H⁺]⁺ calculated for C₁₂H₈N₂O·HCl: 235.04) and rule out side products like dehalogenated intermediates .

Basic: What are the solubility and stability profiles of 4-(Pyridin-3-yloxy)benzonitrile hydrochloride under varying pH and storage conditions?

Answer:

- Solubility : Highly soluble in polar solvents (water, methanol) due to the hydrochloride salt. Solubility in water at 25°C is ~50 mg/mL; in DMSO, >100 mg/mL .

- pH stability : Stable in acidic conditions (pH 2–4) but degrades above pH 7 via hydrolysis of the nitrile group to a carboxylic acid.

- Storage : Store desiccated at 2–8°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles .

Advanced: How can computational modeling predict the reactivity of 4-(Pyridin-3-yloxy)benzonitrile hydrochloride in nucleophilic environments?

Answer:

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO). The nitrile group’s electron-withdrawing nature lowers LUMO energy, enhancing susceptibility to nucleophilic attack at the benzonitrile carbon .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMF) to assess steric hindrance around the pyridin-3-yloxy group, which may limit reactivity in bulky nucleophiles.

- QSPR Models : Correlate substituent effects (e.g., electron-donating groups on pyridine) with reaction rates to guide derivative design .

Advanced: What strategies mitigate impurities in 4-(Pyridin-3-yloxy)benzonitrile hydrochloride during scale-up?

Answer:

- Byproduct identification : Use LC-MS to detect common impurities like unreacted pyridin-3-ol (retention time ~3.2 min) or dimerized products .

- Process Controls :

- Crystallization Optimization : Use anti-solvents (e.g., diethyl ether) to enhance crystal lattice formation and exclude impurities .

Basic: How is the hydrochloride counterion confirmed in 4-(Pyridin-3-yloxy)benzonitrile hydrochloride?

Answer:

- Elemental Analysis : Match experimental C, H, N, Cl% with theoretical values (Cl: ~14.5% for C₁₂H₈N₂O·HCl).

- Ion Chromatography : Quantify chloride ions post-dissolution in deionized water.

- TGA/DSC : Observe a weight loss step at 150–200°C corresponding to HCl release .

Advanced: How do steric and electronic effects influence the biological activity of 4-(Pyridin-3-yloxy)benzonitrile hydrochloride derivatives?

Answer:

- SAR Studies : Modify the pyridine ring (e.g., 4-methyl substitution) to enhance lipophilicity and blood-brain barrier penetration.

- Electron-Withdrawing Groups : Nitrile and pyridinyl groups increase binding affinity to kinase targets (e.g., EGFR) by stabilizing charge-transfer interactions .

- Crystallography : Co-crystal structures with target proteins (e.g., PDB) reveal hydrogen bonding between the pyridinyl oxygen and active-site residues .

Basic: What analytical techniques validate the purity of 4-(Pyridin-3-yloxy)benzonitrile hydrochloride?

Answer:

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Purity ≥98% is required for pharmacological studies .

- Karl Fischer Titration : Ensure water content <0.5% to confirm anhydrous salt formation.

- XRD : Compare diffraction patterns with reference standards to confirm crystalline structure .

Advanced: How can photophysical properties of 4-(Pyridin-3-yloxy)benzonitrile hydrochloride inform its use in fluorescent probes?

Answer:

- Fluorescence Spectroscopy : Measure quantum yield (Φ) in solvents of varying polarity. The nitrile group’s electron-withdrawing nature induces charge-transfer states, yielding tunable emission (λ_em ~400–450 nm) .

- Time-Resolved Spectroscopy : Assess excited-state lifetimes to evaluate stability under UV irradiation.

- Solvatochromism : Correlate emission shifts with solvent polarity index to design environment-sensitive probes .

Advanced: How do conflicting solubility and stability data in literature impact formulation strategies?

Answer:

- Data Reconciliation : Replicate studies under standardized conditions (e.g., USP buffer systems). Conflicting results often arise from variations in salt stoichiometry or residual solvents .

- Lyophilization : Improve long-term stability by converting the hydrochloride salt to a free base and reconstituting in situ.

- Co-Solvent Systems : Use PEG 400 or cyclodextrins to enhance aqueous solubility without pH adjustment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.